molecular formula C13H18ClFN2O B2427438 N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride CAS No. 1286265-22-2

N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride

Cat. No.: B2427438
CAS No.: 1286265-22-2
M. Wt: 272.75
InChI Key: AGLVPEQUZDHJKJ-GJTSMBTKSA-N
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Description

N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride is a chemical compound with significant potential in various scientific research fields It is known for its unique structure, which combines an aminocyclohexyl group with a fluorobenzamide moiety

Properties

IUPAC Name

N-(4-aminocyclohexyl)-4-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O.ClH/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12;/h1-4,11-12H,5-8,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLVPEQUZDHJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties

The compound features a trans-1,4-diaminocyclohexane core coupled to 4-fluorobenzamide via an amide bond, with a hydrochloride counterion. Key properties include:

  • Molecular formula : $$ \text{C}{13}\text{H}{17}\text{FN}_2\text{O} \cdot \text{HCl} $$ (MW 272.74 g/mol).
  • Stereochemistry : The (1R,4R) configuration indicates a trans-diaxial arrangement of the amine and benzamide groups, critical for molecular interactions.
  • Solubility : High polarity due to the hydrochloride salt, favoring solubility in polar solvents like water or isopropyl alcohol.

Stereochemical Control and Challenges

The (1R,4R) configuration necessitates precise control during synthesis:

  • Racemization Risks : Elevated temperatures or prolonged reaction times during amidation can lead to epimerization. U.S. Patent 5,668,280 emphasizes maintaining temperatures below 40°C and using aprotic solvents to minimize stereochemical drift.
  • Crystallization-Induced Asymmetric Transformation : Recrystallization from isopropyl alcohol/water mixtures enriches the trans-diastereomer, as reported in AK Scientific’s technical notes.

Industrial-Scale Optimization

Scalability challenges are addressed through:

  • One-Pot Methodologies : Integrating protection, coupling, and deprotection steps reduces purification bottlenecks, as demonstrated in CN102358723A.
  • Salt Formation : Treatment with hydrogen chloride gas in isopropyl acetate ensures high-purity hydrochloride salt precipitation (≥95% by HPLC).

Table 2 : Key Process Parameters for Salt Formation

Parameter Optimal Range Impact on Purity
HCl Gas Flow Rate 0.5–1.0 L/min Controls crystal size
Cooling Rate 2–3°C/min Prevents aggregation
Solvent System Isopropyl Acetate Enhances yield

Critical Analysis of Methodologies

  • Cost Efficiency : Substituting benzyl chloride for benzyl bromide in protection steps reduces raw material costs by ~40%.
  • Environmental Impact : Isopropyl acetate, a low-toxicity solvent, is preferred over dichloromethane in large-scale processes.
  • Yield-Purity Trade-offs : While EDC/HOBt coupling achieves higher purity, benzoyl chloride methods offer better scalability for batch production.

Chemical Reactions Analysis

Types of Reactions

N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamide compounds.

Scientific Research Applications

N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride involves its interaction with specific molecular targets. The aminocyclohexyl group may interact with protein receptors or enzymes, while the fluorobenzamide moiety can enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,4R)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride**
  • N-[(1R,4R)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride**

Uniqueness

N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride is unique due to the presence of the fluorine atom on the benzamide ring, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C13H18ClFN2O and a molecular weight of 272.75 g/mol, this compound incorporates a cyclohexane ring, an amino group at the 4-position, and a fluorobenzamide moiety. These structural characteristics suggest various pharmacological applications, particularly in neurological and enzymatic interactions.

The biological activity of this compound can be associated with its ability to interact with specific biological targets. Preliminary studies indicate that it may exhibit activity against enzymes such as tyrosinase, which is involved in melanin production. Inhibition of this enzyme can lead to potential applications in skin lightening and treatment of hyperpigmentation disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some relevant compounds:

Compound NameCAS NumberKey Features
N-(4-Aminocyclohexyl)-2-fluorobenzamide1286273-15-1Similar amine functionality; different fluorine position
N-(1R)-1-(3-Fluorophenyl)ethylamine1286275-92-7Contains a fluorophenyl group; lacks cyclohexane structure
4-Fluoro-N-(cyclohexyl)benzamide1286276-00-5Cyclohexane present; different amine position

The distinct stereochemistry and functional group arrangement of this compound may confer unique biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of compounds containing the 4-fluorobenzamide moiety. For instance, studies on related piperazine derivatives have shown promising results in inhibiting Agaricus bisporus tyrosinase (AbTYR), with IC50 values indicating strong inhibitory activity. A notable compound from these studies exhibited an IC50 of 0.18 μM, significantly outperforming standard inhibitors like kojic acid (IC50 = 17.76 μM) . This suggests that the structural features present in this compound could similarly enhance its biological efficacy.

Safety and Toxicity Profile

Assessing the safety profile of this compound is crucial for its potential therapeutic applications. Initial toxicity studies should focus on cytotoxicity assays using various cell lines to establish a safe dosage range for further pharmacological testing.

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